molecular formula C19H17NO3 B11439017 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11439017
M. Wt: 307.3 g/mol
InChI Key: KFVKDLOVPSVYAA-UHFFFAOYSA-N
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Description

9-Benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a chromeno-oxazine core fused with a benzyl group at position 9 and a methyl substituent at position 3. Its molecular framework combines a coumarin-like chromenone system with a 1,3-oxazin-2-one ring, conferring unique physicochemical and biological properties. The compound is synthesized via aminomethylation or Mannich-type reactions, often involving hydroxylated precursors and formaldehyde .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

9-benzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H17NO3/c1-13-9-18(21)23-19-15(13)7-8-17-16(19)11-20(12-22-17)10-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3

InChI Key

KFVKDLOVPSVYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a one-pot Mannich-type condensation cyclization reaction. This process uses 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at temperatures ranging from 80°C to 90°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the oxazine class exhibit diverse biological activities. The following are notable applications of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarity to other known anticancer agents enhances its potential as a therapeutic candidate.
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth in vitro. This suggests potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects : Some derivatives of oxazine compounds have demonstrated neuroprotective effects in animal models. This opens avenues for exploring its use in neurodegenerative diseases.
  • Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical transformations. These reactions can lead to novel derivatives with potentially enhanced biological activities. For instance:

Compound Name Structure Similarity Unique Features
3-benzyl-9-(3-methoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-oneShares chromeno and oxazine structuresContains methoxy group enhancing solubility
4-benzyl-6-[2-cyclopropylphenyl]-2,3-dihydro-1,4-benzoxazineSimilar benzoxazine frameworkCyclopropyl substitution alters reactivity
6-(4-chlorophenyl)-5-hydroxy-9H-chromeno[8,7-e][1,3]oxazineContains chromeno and oxazine moietiesHydroxy group adds polarity

Interaction Studies

Understanding the binding affinity of this compound with various biological targets is crucial for its application in drug design. Studies focusing on its interaction with specific receptors or enzymes could provide insights into its mechanism of action.

Case Studies

Several case studies have explored the applications of this compound:

  • Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Study : In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration comparable to existing antibiotics.
  • Neuroprotection Research : Animal studies indicated that derivatives of this compound could reduce oxidative stress markers in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their cellular processes. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Chromeno-oxazine derivatives differ in substituents on the benzyl group, the oxazinone ring position (e.g., 2-one vs. 4-one), and additional functional groups (e.g., trifluoromethyl, hydroxylated alkyl chains). Key analogs include:

Compound Name Substituents (Position) Key Features
9-Benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (Target) - Benzyl (C9), -CH₃ (C4) Central chromeno-oxazin-2-one core; potential for kinase inhibition
9-Benzyl-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6a) - Benzyl (C9), -Ph (C2), =O (C4) Higher melting point (138–140°C); 40% yield
9-(4-Methylbenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6d) - 4-Me-benzyl (C9), -Ph (C2), =O (C4) Highest yield (70%) and melting point (159–164°C) among benzyl derivatives
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (7) - Furan-methyl (C9), -4-OMe-Ph (C3) Dual osteoblast promotion and antiosteoclastogenesis activity
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-chromeno-oxazin-4-one (4h, n=3) - 3,4-diOMe-Ph (C3), -OH-butyl (C9) Tautomerization-dependent bioactivity; lower melting point (154–156°C)

Physicochemical Properties

  • Melting Points :

    • The target compound’s methyl group at C4 may enhance thermal stability compared to unsubstituted analogs. For example, 6d (4-methylbenzyl substituent) has a higher melting point (159–164°C) than 6a (138–140°C), suggesting alkyl/aryl substitution improves crystallinity .
    • Hydroxylated derivatives (e.g., 4h, n=3) exhibit lower melting points (154–156°C) due to hydrogen bonding and reduced symmetry .
  • Synthetic Yields: Benzyl-substituted derivatives (e.g., 6a–6e) typically yield 40–70%, influenced by steric and electronic effects of substituents . Hydroxyalkyl-substituted analogs (e.g., 4a, n=3) achieve higher yields (82–83%) due to optimized reaction conditions for aminomethylation .

Tautomerization and Stability

Chromeno-oxazines with hydroxylated side chains (e.g., 4a–4f) undergo tautomerization between oxazin-4-one and 7-hydroxy-8-oxazinanmethyl chromenone forms, influenced by solvent polarity and substituent electronics . The target compound’s lack of hydroxyl groups likely stabilizes the oxazin-2-one form, enhancing metabolic stability.

Biological Activity

9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the oxazine class. Its unique chromeno structure, which incorporates both benzopyran and oxazine moieties, suggests potential for various biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H25NO3. The compound features multiple aromatic rings and functional groups that contribute to its biological properties.

Biological Activities

Research indicates that compounds within the oxazine class exhibit a broad spectrum of biological activities. Notably, this compound has shown potential in various areas:

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of oxazine derivatives. For instance, a related compound demonstrated significant inhibition of keratinocyte hyperproliferation with an IC50 value comparable to established treatments like anthralin . This suggests that this compound may possess similar antiproliferative properties.

The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. For example, inhibition of certain signaling pathways has been observed in related compounds, leading to reduced cellular proliferation . Further studies on the molecular targets of this compound are necessary to elucidate its precise mechanisms.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) reveals that modifications in the benzyl moiety and other substituents significantly influence biological activity. The presence of specific functional groups can enhance solubility and binding affinity to biological targets. For example:

Compound Structure Similarity Unique Features
3-benzyl-9-(3-methoxyphenyl)-4-methylShares chromeno and oxazine structuresContains methoxy group enhancing solubility
4-benzyl-6-[2-cyclopropylphenyl]-2,3-dihydroSimilar benzoxazine frameworkCyclopropyl substitution alters reactivity
6-(4-chlorophenyl)-5-hydroxy-9H-chromenoContains chromeno and oxazine moietiesHydroxy group adds polarity

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Case Studies

  • Antiproliferative Screening : A series of oxazine derivatives were screened for their ability to inhibit keratinocyte proliferation. One derivative exhibited an IC50 of 0.7 μM against HaCaT cells, highlighting the potential efficacy of similar compounds in treating skin disorders like psoriasis .
  • Cytotoxicity Assessment : In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects at concentrations that inhibit cellular proliferation. This suggests a favorable therapeutic window for further development .

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